![molecular formula C6H6Br2N2O2S B184285 2-Amino-3,5-dibromobenzenesulfonamide CAS No. 59018-47-2](/img/structure/B184285.png)
2-Amino-3,5-dibromobenzenesulfonamide
Overview
Description
2-Amino-3,5-dibromobenzenesulfonamide is a crystalline solid with a melting point of approximately 130-135°C . It has been identified as one of the oxidation products of bromhexine through controlled potential electrolysis, followed by HPLC-UV and GC-MS analyses . This compound participates in the Friedländer condensation of C-β-glycosylic ketones, leading to the formation of 2-substituted quinoline derivatives .
Molecular Structure Analysis
The molecular structure of 2-Amino-3,5-dibromobenzenesulfonamide consists of a benzene ring with two bromine atoms (at positions 3 and 5) and a sulfonamide group (attached to the amino group). The linear formula is H₂NC₆H₂(Br)₂CHO .Physical and Chemical Properties Analysis
Scientific Research Applications
Antitumor Applications : Sulfonamide compounds, including those related to 2-Amino-3,5-dibromobenzenesulfonamide, have been evaluated for their antitumor properties. Some compounds from sulfonamide-focused libraries have shown promise as cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002).
Synthesis and Large-Scale Production : Research has been conducted on the efficient large-scale synthesis of compounds related to 2-Amino-3,5-dibromobenzenesulfonamide, such as 2-amino-5-methanesulfonylaminobenzenesulfonamide, demonstrating the feasibility of synthesizing these compounds on a large scale (Dragovich et al., 2008).
Photodynamic Therapy for Cancer : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed the potential of these compounds in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Immunomodulatory Activity : Research on 2-amino-4,6-di-tert-butylphenol derivatives, which are structurally related to 2-Amino-3,5-dibromobenzenesulfonamide, has explored their effects on the viability and functional potential of human peripheral blood lymphocytes, indicating potential immunomodulatory activity (Nizheharodava et al., 2020).
Carbonic Anhydrase Inhibition : Novel benzene- and tetrafluorobenzenesulfonamides synthesized via click chemistry, including compounds structurally similar to 2-Amino-3,5-dibromobenzenesulfonamide, were found to be effective inhibitors of carbonic anhydrase, an enzyme relevant in tumor physiology (Pala et al., 2014).
Chemical Properties and Preparation : Research has been done on the preparation and properties of N,N-Dibromobenzenesulfonamide, providing insights into its solubility, physical data, and handling precautions (Crouch, 2008).
Action Mechanism of Sulfonamides : Studies on sulfanilamide, a related compound, have contributed to understanding the mode of action of sulfonamides in general, including their effect on bacterial growth and phagocytosis (Bliss & Long, 1937).
properties
IUPAC Name |
2-amino-3,5-dibromobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNCVHIKQIPEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360882 | |
Record name | 2-amino-3,5-dibromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dibromobenzenesulfonamide | |
CAS RN |
59018-47-2 | |
Record name | 2-amino-3,5-dibromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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